molecular formula C13H21N4O9P B8196373 ((2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl morpholino hydrogen phosphate

((2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl morpholino hydrogen phosphate

Cat. No.: B8196373
M. Wt: 408.30 g/mol
InChI Key: KQKIXIHMGLVNHA-HJQYOEGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl morpholino hydrogen phosphate (CAS: 64122-42-5) is a nucleoside phosphate analog with a morpholino-modified phosphate group. Its molecular formula is C₁₃H₂₁N₄O₉P (MW: 408.30 g/mol). Key features include:

  • Core structure: A tetrahydrofuran ring with a 4-amino-2-oxopyrimidine nucleobase and a morpholino-substituted phosphate group.
  • Physicochemical properties: Requires storage at 2–8°C under inert atmosphere due to sensitivity to light and moisture .
  • Safety profile: Classified with hazard statements H302 (toxic if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

This compound is structurally analogous to nucleotides, making it relevant for drug design, prodrug strategies, and enzyme inhibition studies.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl morpholin-4-yl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N4O9P/c14-9-1-2-17(13(20)15-9)12-11(19)10(18)8(25-12)7-24-27(21,22)26-16-3-5-23-6-4-16/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H2,14,15,20)/t8-,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKIXIHMGLVNHA-HJQYOEGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N4O9P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl morpholino hydrogen phosphate , with CAS number 64122-42-5 , is a phosphoramidate derivative of nucleoside analogs. This compound has garnered attention for its potential biological activity, particularly in the realm of antiviral and anticancer therapies. Its structure incorporates elements that may enhance cellular uptake and bioactivity.

Chemical Structure and Properties

The molecular formula of the compound is C13H21N4O9PC_{13}H_{21}N_{4}O_{9}P with a molecular weight of 408.30 g/mol . The presence of the morpholino group and the amino-pyrimidine moiety suggests possible interactions with nucleic acid synthesis pathways.

The biological activity of this compound is largely attributed to its ability to act as a prodrug that can be converted into active nucleotide forms within cells. This conversion is crucial for its efficacy in inhibiting viral replication and potentially cancer cell proliferation.

  • Antiviral Activity : The compound has been studied for its effects against various viruses. Prodrugs like this one are designed to enhance intracellular delivery of nucleoside analogs, which can interfere with viral RNA or DNA synthesis.
  • Anticancer Potential : Research indicates that similar compounds can inhibit DNA synthesis in cancer cells, leading to reduced cell proliferation. The structural components of this compound may allow it to target specific enzymes involved in nucleotide metabolism.

Research Findings

A review of current literature reveals several studies highlighting the biological activity of related compounds:

  • ProTide Technology : The ProTide technology enhances the delivery and activation of nucleoside analogs. Studies have shown that modifications to the nucleoside structure can significantly improve antiviral efficacy by increasing membrane permeability and facilitating better intracellular conversion to active forms .
  • Nucleotide Analog Studies : Similar compounds have demonstrated significant antiviral activity against HIV and HCV by inhibiting viral polymerases . The conversion pathway often involves enzymatic cleavage by esterases within the cell .

Case Studies

  • HCV Polymerase Inhibition : A study characterized ribose-modified pyrimidine nucleosides that showed promising results as HCV polymerase inhibitors. These findings suggest that modifications similar to those in our compound could yield effective antiviral agents .
  • Cellular Uptake Mechanisms : Research on prodrugs indicates that enhancing lipophilicity through structural modifications can lead to improved cellular uptake and retention of active metabolites .

Data Tables

PropertyValue
CAS Number64122-42-5
Molecular FormulaC₁₃H₂₁N₄O₉P
Molecular Weight408.30 g/mol
Storage ConditionsRefrigerated (2-8°C)
Biological ActivityDescription
AntiviralInhibits viral replication
AnticancerPotentially inhibits DNA synthesis
Cellular UptakeEnhanced by structural modifications

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl morpholino hydrogen phosphate exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds with similar structures have shown potent activity against various cancer cell lines when evaluated under National Cancer Institute protocols. These studies often report IC50 values indicating effective concentrations for inhibiting cell growth .

Antiviral Properties

The compound's structural features suggest potential antiviral applications. Its ability to interfere with nucleic acid synthesis may inhibit viral replication. Compounds in this class have been explored for their efficacy against viruses such as HIV and hepatitis C .

Enzyme Inhibition

The morpholino hydrogen phosphate moiety is known to interact with various enzymes, particularly those involved in nucleotide metabolism. This interaction can lead to the development of enzyme inhibitors that are useful in treating metabolic disorders or cancer .

Case Studies

StudyFocusFindings
Pratt et al., 2004Anticancer ActivityDemonstrated significant inhibition of tumor cell growth using similar compounds; highlighted mechanisms involving apoptosis .
Ryzhkova et al., 2023Biological ActivityInvestigated the biological activity of related compounds; found promising results in inhibiting specific cancer cell lines .
MDPI Publication, 2024Molecular DockingConducted molecular docking studies showing favorable binding interactions with target enzymes; suggested potential therapeutic uses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

Table 1: Key Structural Differences
Compound Name Nucleobase Phosphate Group Key Modifications Reference
Target Compound 4-Amino-2-oxopyrimidine Morpholino hydrogen phosphate Morpholino substitution enhances solubility and metabolic stability
Sodium ((2S,3S,4R,5R)-5-(4-amino-...)methyl phosphate 4-Amino-2-oxopyrimidine Sodium phosphate salt Ionic form improves aqueous solubility
Dinucleotide analog (5a) 4-Amino-2-oxopyrimidine + 5-methyl-2,4-dioxopyrimidine Hydrogen phosphate Dinucleotide structure with dioxolan ring; enhances duplex stability
3b () 2-Chloro-6-(cyclopentylamino)purine Diethyl phosphate Lipophilic alkyl groups increase membrane permeability

Key Insights :

  • The morpholino group in the target compound balances solubility (via polar amine) and stability, unlike sodium salts (e.g., ) or lipophilic esters (e.g., ).
  • Dinucleotide analogs (e.g., ) exhibit higher binding affinity due to dual nucleobase interactions but face synthetic complexity.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Solubility LogP (Predicted) Stability
Target Compound 408.30 Moderate (polar phosphate) -1.2 Stable in dark, inert conditions
Sodium salt () 346.18 High (ionic) -2.5 Hygroscopic; requires desiccation
Dinucleotide 5a () ~600 (estimated) Low (bulky structure) 0.8 Sensitive to nucleases
3b () 531.84 Low (diethyl ester) 2.1 Stable in plasma

Key Insights :

  • The target’s morpholino phosphate offers intermediate solubility compared to ionic () or lipophilic () derivatives.
  • Dinucleotide analogs () face bioavailability challenges due to size and enzymatic degradation.

Preparation Methods

Epoxide Formation and Ring-Opening

Starting from 5′-O-trityl-2′,3′-anhydrothymidine, treatment with morpholine in anhydrous DMF at 60°C for 24 h yields the 2′-morpholino-3′-hydroxy intermediate. Epoxide ring-opening proceeds with >90% regioselectivity for the 2′-position due to steric hindrance at the 3′-site.

Hydroxymethyl Functionalization

The 3′-hydroxyl group is oxidized to a ketone using NaIO₄ in methanol/water (4:1) at 0°C, followed by borohydride reduction to install the hydroxymethyl group. This step achieves 85–93% yield when using NaCNBH₃ in acetic acid.

Protecting Group Strategy

  • 5′-OH : Protected with 4,4′-dimethoxytrityl (DMTr) using DMTr-Cl in pyridine.

  • Hydroxymethyl : Converted to an azide via iodine/Ph₃P/imidazole, then reduced to an amine using Pd/C-catalyzed hydrogenation.

Phosphorylation of the Nucleoside

Phosphorylation employs P(III) and P(V) chemistry to introduce the hydrogen phosphate moiety.

Monophosphorylation via P(V) Activation

Reaction of the morpholino nucleoside with POCl₃ in trimethyl phosphate at −15°C for 30 min, followed by quenching with 0.5 M triethylammonium bicarbonate (TEAB), yields the monophosphate with >90% efficiency. Alternative conditions using Ph₃P/(PyS)₂ and MeIm in 1,3-dimethyl-2-imidazolidinone (DMI) achieve similar yields without chromatographic purification.

Table 1: Comparative Monophosphorylation Conditions

Reagent SystemSolventTemp (°C)Time (min)Yield (%)
POCl₃/TMPTMP−153092
Ph₃P/(PyS)₂/MeImDMI2515–2090

Phosphoramidite Approach (P(III))

For solid-phase synthesis, the 5′-OH is activated with 2-cyanoethyl-N,N-diisopropylphosphoramidite and 4,5-dicyanoimidazole (DCI) in CH₂Cl₂. Coupling efficiencies exceed 98% per step when using 5-ethylthio-1H-tetrazole (ETT) as the activator.

Coupling Morpholino and Phosphate Moieties

The critical P–N bond formation is achieved through two primary methods:

Phosphoroimidazolidate Activation

Activation of the β-phosphate of ADP with Ph₃P/(PyS)₂/MeIm generates a reactive imidazolidate intermediate, which couples with 2′-aminomethylmorpholino nucleosides in dry DMI. This method produces conjugates in 70–80% overall yield after reverse-phase chromatography (RPC).

Oxathiaphospholane Coupling

P-Stereodefined oxathiaphospholane monomers (e.g., mU-OTP) react with 3′-O-acetyl-2′-deoxythymidine in CH₃CN using Verkade’s base, yielding dinucleotides with >95% diastereomeric purity. HPLC separation on silica gel resolves Rp/Sp configurations (Fig. S4, ESI†).

Deprotection and Final Modification

Trityl Removal

The DMTr group is cleaved with 1.5% dichloroacetic acid (DCA) in CH₂Cl₂, followed by neutralization with NH₄OH. Careful control of acid exposure (<2 min) prevents degradation of acid-labile morpholino linkages.

Phosphate Deblocking

Cyanoethyl protections are removed by treatment with triethylamine/acetonitrile (1:1), while silyl groups (e.g., BIBS) require fluoride-based deprotection.

Purification and Characterization

Chromatographic Methods

  • Reverse-Phase Chromatography (RPC) : Uses C18 columns with 0.1 M TEAB/acetonitrile gradients.

  • Ion-Exchange Chromatography : Separates phosphate diastereomers using Q-Sepharose and NaCl gradients.

Analytical Validation

  • 31P NMR : Confirms phosphorylation (δ = −0.5 to −1.5 ppm for P–N bonds).

  • HRMS : Validates molecular ions (e.g., m/z 689.1523 [M+H]+ for C₁₉H₂₈N₆O₁₁P).

Challenges and Optimization

Side Reactions

  • Trityl Migration : Observed during activation in MeCN/DMI, leading to O-tritylated byproducts. Mitigated by using anhydrous DMI and limiting reaction times to <1 h.

  • Dehalogenation : 5-Halo-uracil derivatives resist dehalogenation under Pd/C hydrogenation (pH 7.0).

Yield Enhancements

  • Solvent Optimization : DMI improves coupling efficiency vs. MeCN (80% vs. 65%).

  • Temperature Control : Maintaining −15°C during phosphorylation reduces hydrolysis .

Q & A

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., viral polymerases)?

  • Answer : Perform docking using software like AutoDock Vina. For example, analogs with similar triphosphate moieties (e.g., Compound D in ) showed binding affinities (ΔG = –9.276 kcal/mol) to Staphylococcus epidermidis FtsZ via interactions with Gly21, Arg29, and Thr109 residues. Validate results with mutagenesis assays targeting these residues .

Q. What experimental strategies resolve contradictions in reported bioactivity data for nucleoside phosphate analogs?

  • Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., Mg²⁺ concentration affecting phosphate binding). Standardize assays using ATP-free buffers and include positive controls (e.g., GS-441524 derivatives). Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics independently .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

  • Answer : Modify the morpholino group to reduce esterase susceptibility. For instance, replacing hydrogen phosphate with a thiophosphate or prodrug lipid esters (e.g., hexadecyloxypropyl groups) enhances plasma half-life from <1 hr to >24 hr in murine models, as seen in remdesivir analogs .

Q. What analytical techniques quantify trace impurities from synthesis by-products?

  • Answer : Use LC-QTOF-MS to detect impurities at <0.1% levels. For example, diastereomeric by-products (e.g., 2S,3R isomers) are identified via mass shifts (Δm/z = +16 for oxidation products) and resolved using chiral columns (e.g., Chiralpak IA) .

Methodological Insights

Q. How to design dose-response experiments for antiviral activity testing?

  • Answer : Use a 3D cell culture model (e.g., human airway epithelium) with viral titer reduction as the endpoint. For SARS-CoV-2, EC₅₀ values for related compounds (e.g., remdesivir triphosphate) range from 0.01–0.1 µM. Include cytotoxicity assays (CC₅₀ >100 µM) to confirm selectivity .

Q. What computational tools predict the compound’s ADMET properties?

  • Answer : SwissADME and pkCSM predict moderate intestinal absorption (Caco-2 permeability = 5.6 × 10⁻⁶ cm/s) and high plasma protein binding (>90%). Adjust logP values (<1.5) via prodrug derivatization to enhance bioavailability .

Q. How to validate the compound’s mechanism of action in enzyme inhibition assays?

  • Answer : Use fluorescence-based assays (e.g., Molecular Probes’ EnzChek Pyrophosphate Kit) to measure inhibition of RNA polymerases. Compare inhibition constants (Ki) with known inhibitors (e.g., sofosbuvir triphosphate, Ki = 0.8 µM) and perform Lineweaver-Burk analysis to confirm competitive/non-competitive binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.